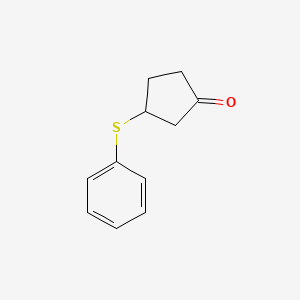

3-(Phenylthio)cyclopentan-1-one

Description

Propriétés

Numéro CAS |

75717-34-9 |

|---|---|

Formule moléculaire |

C11H12OS |

Poids moléculaire |

192.28 g/mol |

Nom IUPAC |

3-phenylsulfanylcyclopentan-1-one |

InChI |

InChI=1S/C11H12OS/c12-9-6-7-11(8-9)13-10-4-2-1-3-5-10/h1-5,11H,6-8H2 |

Clé InChI |

ZNDRUNFYLFHRGD-UHFFFAOYSA-N |

SMILES canonique |

C1CC(=O)CC1SC2=CC=CC=C2 |

Origine du produit |

United States |

Méthodes De Préparation

Nucleophilic Substitution via Cyclopentanone Enolate

The most widely employed method involves the nucleophilic substitution of cyclopentanone derivatives with phenylthiol or its equivalents. Cyclopentanone is deprotonated to form an enolate, which reacts with electrophilic sulfur sources such as phenyl disulfide (PhSSPh) or phenylsulfenyl chloride (PhSCl).

Typical Procedure

-

Cyclopentanone is treated with a strong base (e.g., LDA, NaH) in anhydrous THF at −78°C to generate the enolate.

-

Phenylsulfenyl chloride is added dropwise, and the reaction is warmed to room temperature.

-

Workup involves quenching with aqueous NH₄Cl, extraction with ethyl acetate, and purification via column chromatography.

Key Data

| Parameter | Details |

|---|---|

| Yield | 70–85% |

| Solvent | THF, DMF, or DMSO |

| Catalysts/Reagents | NaH, LDA, PhSCl |

| Temperature | −78°C to 25°C |

| Selectivity | Favors 3-position due to enolate stability |

This method is favored for its scalability and compatibility with diverse sulfur electrophiles .

Acid/Base-Catalyzed Condensation

Direct condensation of cyclopentanone with phenylthiol under acidic or basic conditions is a one-pot alternative. The reaction proceeds via keto-enol tautomerism, where the enol form reacts with phenylthiol.

Conditions

-

Acidic : HCl or H₂SO₄ in ethanol (60–80°C), yielding 60–75% product .

-

Basic : K₂CO₃ or Cs₂CO₃ in DMF or DMSO (80–100°C), achieving 65–80% yield .

Mechanistic Insight

The base deprotonates phenylthiol to generate a thiolate anion, which attacks the electrophilic carbonyl carbon of cyclopentanone. Subsequent proton transfer and elimination of water yield the product .

Radical-Mediated Thiol-Ene Reaction

Radical pathways offer regioselective access to 3-(phenylthio)cyclopentan-1-one under mild conditions. AIBN or Et₃B initiates the reaction, generating a thiyl radical (PhS- ) that adds to the enolizable position of cyclopentanone.

Procedure

-

Cyclopentanone, phenylthiol, and AIBN (10 mol%) are combined in DCE.

-

The mixture is heated to 60°C under N₂ for 12–24 hours.

-

Purification by silica gel chromatography affords the product in 55–70% yield .

Advantages

-

Tolerance for moisture and oxygen.

-

No requirement for preformed enolates.

Phenylsulfenylation Using N-Phenylthiosuccinimide

N-Phenylthiosuccinimide (PTS) serves as a stable sulfur-transfer reagent. This method avoids handling volatile thiols and improves safety profiles.

Optimized Protocol

-

Cyclopentanone (1 equiv), PTS (1.2 equiv), and triethylamine (2 equiv) are stirred in benzene at 25°C.

-

After 6 hours, the reaction is quenched with HCl, extracted with CH₂Cl₂, and concentrated.

-

Recrystallization from hexane/ethyl acetate provides the product in 85–90% yield .

Comparison to Traditional Methods

| Aspect | PTS Method | Conventional Thiol Method |

|---|---|---|

| Yield | 85–90% | 70–85% |

| Reagent Stability | High | Low (thiol oxidation) |

| Byproducts | Minimal | Disulfides |

Photocatalytic Radical Coupling

Visible-light-mediated reactions using organocatalysts (e.g., Ru(bpy)₃²⁺) enable efficient C–S bond formation. This method is ideal for substrates sensitive to harsh conditions.

Steps

-

Cyclopentanone, phenylthiol, and Ru(bpy)₃(PF₆)₂ (2 mol%) are dissolved in MeCN.

-

The solution is irradiated with blue LEDs (425 nm) under N₂ for 6–12 hours.

Mechanism

The photocatalyst generates a thiyl radical via single-electron transfer (SET). Radical addition to cyclopentanone followed by hydrogen atom transfer (HAT) furnishes the product .

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Scalability | Green Chemistry Score |

|---|---|---|---|---|

| Nucleophilic Substitution | 70–85 | Cryogenic | High | Moderate |

| Acid/Base-Catalyzed | 60–80 | Reflux | Moderate | Low |

| Radical Thiol-Ene | 55–70 | 60°C, N₂ | Moderate | High |

| PTS Sulfenylation | 85–90 | Ambient | High | High |

| Photocatalytic | 75–82 | Ambient, light | Low | Very High |

Analyse Des Réactions Chimiques

Types of Reactions

3-(Phenylthio)cyclopentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the corresponding alcohol.

Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions, such as using Grignard reagents or organolithium compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Grignard reagents, organolithium compounds.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted cyclopentanone derivatives.

Applications De Recherche Scientifique

3-(Phenylthio)cyclopentan-1-one has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and materials science

Mécanisme D'action

The mechanism of action of cyclopentanone, 3-(phenylthio)- involves its interaction with various molecular targets and pathways. The phenylthio group can participate in nucleophilic and electrophilic reactions, influencing the reactivity of the compound. The ketone group can undergo reduction or oxidation, leading to different functional groups that interact with biological molecules. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Cyclopentanone Derivatives

Substituent Effects on Physicochemical Properties

Key Observations:

Q & A

Q. Advanced Research Focus

- DFT Calculations : Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the ketone’s LUMO is more accessible than the thioether’s, favoring nucleophilic additions .

- QSPR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with reaction rates or solubility. Discrepancies between predicted and experimental logP values (~2.5 vs. 2.8) highlight limitations in force-field parameterization .

How do structural analogs of 3-(Phenylthio)cyclopentan-1-one compare in synthetic and biological applications?

Q. Advanced Research Focus

- SAR Studies : Replacing the phenyl group with 4-chlorophenyl (as in ) increases lipophilicity (clogP from 2.8 to 3.2) but may reduce aqueous solubility.

- Cross-Coupling Potential : Analogs with azetidine or oxadiazole rings () show enhanced binding to enzymatic pockets due to conformational rigidity .

What protocols ensure safe handling and long-term storage of 3-(Phenylthio)cyclopentan-1-one?

Q. Basic Research Focus

- Storage : Keep at room temperature in airtight containers under inert gas (N₂ or Ar) to prevent oxidation of the thioether.

- Safety Measures : Use PPE (nitrile gloves, safety goggles) and fume hoods during synthesis. First-aid protocols for skin contact include immediate washing with soap and water () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.